molecular formula C8H5F3N2O3S B13469611 Pyrazolo[1,5-a]pyridin-2-yl trifluoromethanesulfonate

Pyrazolo[1,5-a]pyridin-2-yl trifluoromethanesulfonate

Cat. No.: B13469611
M. Wt: 266.20 g/mol
InChI Key: KVVSNPMAAWCAGO-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyridin-2-yl trifluoromethanesulfonate is a heterocyclic compound that has gained attention in recent years due to its unique chemical properties and potential applications in various fields. This compound features a pyrazolo[1,5-a]pyridine core, which is a fused ring system containing both pyrazole and pyridine rings, and a trifluoromethanesulfonate group, which is known for its strong electron-withdrawing properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[1,5-a]pyridin-2-yl trifluoromethanesulfonate typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles. This method is favored due to its excellent performance and efficiency . The reaction conditions often include the use of solvents such as ethanol or acetonitrile, and catalysts like trifluoroacetic acid to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[1,5-a]pyridin-2-yl trifluoromethanesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield pyrazolo[1,5-a]pyridin-2-yl amines, while oxidation reactions can produce pyrazolo[1,5-a]pyridin-2-yl ketones .

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a]pyridin-2-yl trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and blocking their activity . This inhibition can lead to the disruption of cellular signaling pathways, ultimately resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrazolo[1,5-a]pyridin-2-yl trifluoromethanesulfonate stands out due to its strong electron-withdrawing trifluoromethanesulfonate group, which imparts unique reactivity and stability to the compound. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring robust chemical stability.

Properties

Molecular Formula

C8H5F3N2O3S

Molecular Weight

266.20 g/mol

IUPAC Name

pyrazolo[1,5-a]pyridin-2-yl trifluoromethanesulfonate

InChI

InChI=1S/C8H5F3N2O3S/c9-8(10,11)17(14,15)16-7-5-6-3-1-2-4-13(6)12-7/h1-5H

InChI Key

KVVSNPMAAWCAGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=NN2C=C1)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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